2-(4-BROMO-3-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Overview
Description
2-(4-BROMO-3-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is an organic compound that features a brominated phenoxy group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-3-methylphenol, is reacted with an appropriate base (e.g., sodium hydroxide) to form the phenoxide ion.
Nucleophilic Substitution: The phenoxide ion is then reacted with a suitable electrophile, such as 2-bromoacetyl furan, under basic conditions to form the desired phenoxy intermediate.
Amidation: The phenoxy intermediate is then subjected to amidation with an amine, such as furan-2-ylmethylamine, under appropriate conditions (e.g., using a coupling reagent like EDCI or DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenoxy group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-BROMO-3-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-3-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
2-(4-CHLORO-3-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE: Similar structure but with a chlorine atom instead of a bromine atom on the phenoxy group.
Uniqueness
2-(4-BROMO-3-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of both a brominated phenoxy group and a furan ring, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-10-7-11(4-5-13(10)15)19-9-14(17)16-8-12-3-2-6-18-12/h2-7H,8-9H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBYRTGYTUXCLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=CO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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